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Compound of Interest

Compound Name: Coprexa

Cat. No.: B108656

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Coprexa (tetrathiomolybdate), an
investigational copper-chelating agent, with alternative treatments for Wilson's disease and
idiopathic pulmonary fibrosis (IPF). The information is supported by experimental data to aid in
research and development decisions.

Executive Summary

Coprexa (tetrathiomolybdate) has been evaluated in clinical trials for its efficacy in managing
conditions associated with copper dysregulation and fibrotic processes. In neurologically
presenting Wilson's disease, it has demonstrated a superior ability to stabilize neurological
function compared to trientine. For idiopathic pulmonary fibrosis, while clinical data is less
extensive, preclinical studies suggest a potential therapeutic benefit through its anti-angiogenic
and anti-inflammatory properties. This guide will delve into the available data, experimental
methodologies, and underlying signaling pathways.

Comparison with Alternatives
Wilson's Disease

Coprexa has been directly compared to trientine, another chelating agent, in a randomized,
double-blind clinical trial for the initial treatment of neurologically presenting Wilson's disease.
[1][2] The primary alternative therapies for Wilson's disease include D-penicillamine and zinc
salts.
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Table 1: Comparison of Coprexa (Tetrathiomolybdate) and Trientine in Neurologically
Presenting Wilson's Disease[1][2]

Coprexa

Outcome Measure (Tetrathiomolybdat  Trientine (n=23) p-value
e) (n=25)

Neurological

R 1 (4%) 6 (26%) <0.05

Deterioration

Adverse Events

Anemia and/or

_ 3 (12%) 1 (4%)

Leukopenia

Transaminase
4 (16%) 0

Elevations

Deaths during follow-

up

Idiopathic Pulmonary Fibrosis (IPF)

Direct comparative clinical trials between Coprexa and the current standard-of-care treatments
for IPF, nintedanib and pirfenidone, are not available. A Phase I/1l study has evaluated the
safety of tetrathiomolybdate in IPF patients who have failed previous treatments.[3][4]
Preclinical studies provide some insight into its potential efficacy.

Table 2: Efficacy of Standard-of-Care Treatments for Idiopathic Pulmonary Fibrosis[5][6][7]
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Treatment Key Efficacy Finding

Reduced the annual rate of decline in Forced
Vital Capacity (FVC) by approximately 50%
compared to placebo.[7] In the INPULSIS trials,
Nintedanib the annual rate of decline in FVC was -114.7
mL/year with nintedanib versus -239.9 mL/year
with placebo in one trial, and -113.6 mL/year
versus -207.3 mL/year in the other.[6][8]

Significantly reduced the decline in FVC

compared to placebo. Pooled data from the
Pirfenidone ASCEND and CAPACITY trials showed a mean

decline in FVC of -235 mL with pirfenidone

versus -428 mL with placebo over 52 weeks.

Experimental Protocols

Wilson's Disease: Tetrathiomolybdate vs. Trientine
Trial[1][2][9]

o Study Design: A randomized, double-blind, controlled, 2-arm study.[1][2]

o Participants: 48 newly diagnosed patients with Wilson's disease presenting with neurological
symptoms who had not been treated for longer than 4 weeks with an anticopper drug.[1][2]

e [ntervention:

o Coprexa Arm: 20 mg of tetrathiomolybdate three times per day with meals and 20 mg
three times per day between meals for 8 weeks.[1][2]

o Trientine Arm: 500 mg of trientine hydrochloride two times per day for 8 weeks.[1][2]
o All patients in both arms also received 50 mg of zinc two times per day.[1][2]

e Primary Outcome Measures: Neurologic function was assessed weekly using
semiquantitative neurologic and speech examinations.[1][2]
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o Safety Assessment: Adverse events were evaluated through blood cell counts and
biochemical measures.[1][2]

Idiopathic Pulmonary Fibrosis: Phase I/ll Safety Study of
Tetrathiomolybdate[3][4]

o Study Design: A non-randomized, single-group, open-label Phase I/Il trial.[3]

o Participants: 23 patients with a diagnosis of idiopathic pulmonary fibrosis who had shown
disease progression despite at least six months of previous treatment (steroids with or
without azathioprine or cyclophosphamide).[3][4]

 Inclusion Criteria: Disease progression was defined by at least one of the following:
increased symptoms, a decline in forced vital capacity (FVC) of at least 10%, a decline in
diffusion capacity for carbon monoxide (DLCO) of at least 20%, or increased infiltrate on
chest X-ray or high-resolution CT scan.[4]

e Primary Endpoint: Safety of the administration of tetrathiomolybdate.[3][4]

» Secondary Endpoints: Change in pulmonary function, exercise capacity, and quality of life.[3]

[4]

Signaling Pathways and Mechanism of Action

Coprexa's primary mechanism of action is the chelation of copper, which has downstream
effects on signaling pathways involved in angiogenesis and fibrosis.

Copper Chelation and Control of Free Copper

In Wilson's disease, excess "free" copper (not bound to ceruloplasmin) is toxic.
Tetrathiomolybdate effectively controls free copper levels, a key biomarker of clinical outcome.
[9] In a comparative study, tetrathiomolybdate significantly reduced free copper levels, whereas
levels increased in the trientine-treated group, correlating with neurological worsening.[9]

(Tetrat(;%;;?))l(;b date) Chelates Serum Free Copper Copper Toxicity [ Neurological Damagej
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Caption: Coprexa's chelation of free copper to mitigate neurological damage.

Inhibition of Angiogenesis and Fibrosis

Copper is a necessary cofactor for several pro-angiogenic and pro-fibrotic cytokines. By
reducing bioavailable copper, tetrathiomolybdate can inhibit these processes. Preclinical
studies have shown that tetrathiomolybdate can downregulate Vascular Endothelial Growth
Factor (VEGF) and suppress the NF-kB signaling pathway, both of which are crucial in
angiogenesis and inflammation.[10][11][12][13]
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Caption: Tetrathiomolybdate's mechanism in inhibiting angiogenesis and fibrosis.
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Experimental Workflow for Preclinical IPF Studies

Preclinical evaluation of tetrathiomolybdate for IPF typically involves inducing pulmonary
fibrosis in animal models, followed by treatment and assessment of outcomes.

(Fibrosis Scoring)
—
—> - -
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Animal Model Induction of Treatment Groups
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(e.g., Bleomycin-induced) Pulmonary Fibrosis (Tetrathiomolybdate vs. Vehicle)
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Caption: General workflow for preclinical evaluation of tetrathiomolybdate in IPF.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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